![molecular formula C18H15FN2O2 B2427134 Methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate CAS No. 1207046-59-0](/img/structure/B2427134.png)
Methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate”, has been a topic of interest in recent years . Various methods have been explored, including microwave synthesis, the use of clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions .Scientific Research Applications
- Methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate may inhibit inflammatory pathways, making it relevant for conditions like arthritis or inflammatory diseases .
- Methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate might exhibit selective cytotoxicity against cancer cells .
- This compound could play a role in preventing neurodegenerative diseases by modulating neuronal pathways .
- Methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate might target specific enzymes involved in disease processes .
Antimicrobial Activity
Anti-Inflammatory Effects
Cancer Research
Neuroprotective Properties
Enzyme Inhibition
Photophysical Applications
Future Directions
Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly methods for synthesizing quinoline derivatives, including “Methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate”.
properties
IUPAC Name |
methyl 8-fluoro-4-(3-methylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-5-3-6-12(9-11)20-15-10-16(18(22)23-2)21-17-13(15)7-4-8-14(17)19/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSKNAQPKOEFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate |
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